Sigma‑2 Receptor Affinity: 10‑Fold Selectivity Over Sigma‑1 vs. Non‑Selective 4‑Arylpiperidine Comparators
4‑(4‑Chlorophenyl)‑4‑ethylpiperidine displays a Ki of 23 nM at the sigma‑2 (σ₂/TMEM97) receptor and a Ki of 248 nM at the sigma‑1 (σ₁) receptor, yielding a 10.8‑fold σ₂‑over‑σ₁ selectivity window [1]. In contrast, the 4‑(4‑chlorophenyl)‑4‑methylpiperidine analogue and other 4‑arylpiperidines bearing shorter or longer alkyl chains typically show <3‑fold selectivity between σ₁ and σ₂, or preferentially bind σ₁ [2]. The 4‑ethyl group appears to occupy a hydrophobic pocket in the σ₂ binding site that is less accessible to the methyl analogue, rationalising the enhanced σ₂ affinity.
| Evidence Dimension | Sigma‑2 receptor binding affinity (Ki) and σ₂/σ₁ selectivity ratio |
|---|---|
| Target Compound Data | Ki σ₂ = 23 nM; Ki σ₁ = 248 nM; σ₂/σ₁ selectivity = 10.8-fold |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-4-methylpiperidine: σ₂/σ₁ selectivity typically <3-fold (class-level inference from published 4-arylpiperidine SAR [2]) |
| Quantified Difference | 10.8-fold selectivity (target) vs. <3-fold (class-level baseline) |
| Conditions | Competition binding assay: [³H](+)-pentazocine displacement from σ₁ in guinea-pig brain; σ₂ binding in rat PC12 cells [1]. |
Why This Matters
The σ₂‑preferring profile is relevant for research programmes targeting TMEM97‑associated pathways (e.g., cancer, neurodegeneration), where σ₁‑biased or non‑selective probes would confound pharmacological interpretation.
- [1] BindingDB. BDBM50604968 (CHEMBL5190189): Ki σ₂ = 23 nM; Ki σ₁ = 248 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604968 (accessed 2026-04-25). View Source
- [2] DeHaven-Hudkins, D. L. et al. Characterization of the binding of [³H](+)-pentazocine to σ recognition sites in guinea-pig brain. J. Pharmacol. Exp. Ther. 1992, 263, 900–906 and related 4-arylpiperidine SAR consensus. View Source
